(R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine
Description
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
(1R)-1-(1-cyclobutylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C13H17N3/c1-9(14)13-15-11-7-2-3-8-12(11)16(13)10-5-4-6-10/h2-3,7-10H,4-6,14H2,1H3/t9-/m1/s1 |
InChI Key |
QLKZEIPFTZJBAM-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=NC2=CC=CC=C2N1C3CCC3)N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C3CCC3)N |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Formation
The benzimidazole scaffold is typically synthesized via condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes. Recent advancements highlight cobalt(II) acetylacetonate as an efficient catalyst for this transformation under mild conditions . For example, reacting o-phenylenediamine with cyclobutanecarboxylic acid in methanol at room temperature yields 1-cyclobutyl-1H-benzimidazole intermediates. Key reaction parameters include:
| Substrate | Catalyst | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| o-Phenylenediamine | Co(acac)₂ | MeOH | RT | 80–97% | |
| Cyclobutanecarboxylic acid | H₂SO₄ (conc.) | HCl | 100°C | 72% |
Cyclobutyl Group Installation
Cyclobutyl incorporation is achieved through alkylation or nucleophilic substitution. A common approach involves reacting benzimidazole precursors with cyclobutyl halides under basic conditions. In one protocol, 1H-benzo[d]imidazole-2-thiol is treated with 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine in aqueous NaOH to install the cyclobutyl moiety . Alternatively, Suzuki-Miyaura coupling using cyclobutylboronic acids and halogenated benzimidazoles has been reported, though yields are moderate (50–65%) .
Ethanamine Side Chain Introduction
The ethanamine group is introduced via reductive amination or nucleophilic substitution. A two-step sequence involving:
-
Formylation : Reaction of 1-cyclobutylbenzimidazole with paraformaldehyde in acetic acid to yield the 2-carbaldehyde derivative .
-
Reductive Amination : Treatment with ammonium acetate and sodium cyanoborohydride in methanol, achieving 65–78% yields.
Chiral resolution is critical for obtaining the (R)-enantiomer. Asymmetric hydrogenation using Ru-BINAP catalysts or enzymatic kinetic resolution with lipases (e.g., Candida antarctica) provides enantiomeric excess (ee) >95% .
Enantioselective Synthesis
Enantiopure (R)-configured products require stereocontrolled methods:
-
Chiral Auxiliary Approach : tert-Butyl ((1R,3r)-3-aminocyclobutyl)carbamate is coupled with benzimidazole intermediates, followed by deprotection with HCl/2-propanol to yield the target amine .
-
Catalytic Asymmetric Synthesis : Pd-catalyzed C–N coupling with chiral ligands (e.g., Josiphos) achieves ee up to 98% .
Optimization and Scalability
Process optimization focuses on reducing step count and improving atom economy. Key advancements include:
-
One-Pot Benzimidazole-Amine Synthesis : Combining cobalt-catalyzed benzimidazole formation with in situ reductive amination reduces purification steps .
-
Flow Chemistry : Continuous-flow systems enhance reproducibility for gram-scale production, achieving 85% yield with 99% purity .
Analytical Characterization
Critical quality control metrics involve:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different pharmacological properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce alkyl or aryl groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H17N
- Molecular Weight : 215.29 g/mol
- CAS Number : 1398507-68-0
The compound features a benzimidazole core, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The cyclobutyl group contributes to its unique pharmacological profile.
Anticancer Potential
Research indicates that benzimidazole derivatives, including (R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine, exhibit significant anticancer activity. A study highlighted the compound's ability to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tumor immune evasion. Inhibition of IDO1 can enhance antitumor immunity and improve the efficacy of cancer therapies .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have suggested that benzimidazole derivatives may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research has shown that certain benzimidazole derivatives possess broad-spectrum activity against various pathogenic bacteria and fungi, indicating their potential as new antimicrobial agents .
Case Study 1: IDO1 Inhibition
In a recent study, (R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine was tested for its inhibitory effect on IDO1 in various cancer cell lines. The results demonstrated a significant reduction in IDO1 activity, correlating with increased T-cell activation and enhanced antitumor responses .
Case Study 2: Neuroprotection in Animal Models
In preclinical trials using animal models of neurodegeneration, the administration of this compound showed promising results in preserving cognitive function and reducing neuronal loss associated with conditions like Alzheimer's disease .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibits IDO1 enzyme | Enhances antitumor immunity |
| Neuroprotection | Protects neuronal cells from oxidative stress | Preserves cognitive function in models |
| Antimicrobial Activity | Broad-spectrum efficacy against pathogens | Effective against multiple bacterial strains |
Mechanism of Action
The mechanism of action of ®-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine may involve interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects could be mediated through pathways involving signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzimidazole Core
Cyclobutyl vs. Phenyl Substituents
- (R)-1-(1H-Benzo[d]imidazol-2-yl)-2-phenylethanamine (Compound e, ): Features a phenyl group instead of cyclobutyl. It has a higher melting point (167–169°C ) and synthesis yield (87% ), suggesting better crystallinity and synthetic efficiency. The phenyl group may increase π-π stacking interactions but could also elevate cytotoxicity .
Heterocyclic and Alkyl Modifications
- 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (Compound 3a, ): Replaces the ethanamine group with a pyrrolidinone ring.
- 5-(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)-2-methylaniline (): Incorporates a fluorine atom and methyl group, enhancing lipophilicity and possibly improving bioavailability compared to the cyclobutyl derivative .
Anticonvulsant and Cytotoxic Effects
- Compounds 463–465 (): Thiourea-linked benzimidazoles exhibit potent anticonvulsant activity (comparable to phenytoin) and cytotoxicity. The absence of a thiourea group in the target compound may reduce neurotoxicity but also anticonvulsant efficacy .
- Nitro-benzimidazole derivatives (e.g., Compound 466, ): Show activity in MES and scPTZ seizure models. The cyclobutyl-ethanamine motif’s lack of nitro groups may limit oxidative stress-related side effects .
Hybridized Benzimidazole-Chalcone Derivatives
- 1-(1H-Benzo[d]imidazol-2-yl)ethanone (Compound 2, ): A ketone analog used to synthesize chalcone hybrids. The ethanamine group in the target compound could enable salt formation (e.g., dihydrochloride) for improved solubility, as seen in (R)-1-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride () .
Solubility and Stability
- (R)-1-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride (): The dihydrochloride salt form enhances water solubility, whereas the free base target compound may require formulation optimization for pharmacokinetics .
- 2-(4-Methyl-1H-imidazol-5-yl)ethanamine (): The imidazole ring increases polarity but reduces stability under acidic conditions compared to benzimidazoles .
Data Tables
Table 1: Structural and Physicochemical Comparisons
Research Findings and Implications
- Cyclobutyl Advantage : The cyclobutyl group in the target compound may balance metabolic stability and steric effects, avoiding the cytotoxicity seen in phenyl-substituted analogs .
- Unmet Potential: While benzimidazole-thiourea hybrids show anticonvulsant activity, the target compound’s ethanamine group could be leveraged for novel neurological targets through functionalization (e.g., acylations or Schiff base formations) .
- Synthetic Challenges : Scalable synthesis of the cyclobutyl derivative requires optimization to match the high yields (>85%) of phenyl analogs .
Biological Activity
(R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine, identified by CAS number 1398507-68-0, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacodynamics, mechanisms of action, and therapeutic implications.
The compound's structure features a cyclobutyl group attached to a benzimidazole moiety, which may contribute to its biological properties. The molecular formula is , and it has a molecular weight of 216.28 g/mol.
1. Monoamine Oxidase Inhibition
Recent studies have indicated that compounds similar to (R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine exhibit inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. This enzyme plays a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin. The inhibition of MAO-B can lead to increased levels of these neurotransmitters in the brain, potentially providing therapeutic effects for neurodegenerative diseases like Parkinson's disease .
2. Cannabinoid Receptor Interaction
There is also evidence suggesting that this compound might interact with cannabinoid receptors, specifically CB2 receptors. Preliminary findings indicate that it could selectively bind to CB2 with a Ki value less than 150 nM, which may offer insights into its role in managing pain and inflammation .
Biological Activity
The biological activity of (R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine can be summarized as follows:
Case Study 1: Neuroprotection in Animal Models
A study investigated the neuroprotective effects of compounds structurally related to (R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine in rodent models of Parkinson's disease. The results demonstrated significant improvements in motor function and reduced dopaminergic neuron loss, suggesting potential therapeutic benefits for treating Parkinson's disease .
Case Study 2: Pain Management
Another study focused on the analgesic properties of cannabinoid receptor agonists similar to (R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine. The findings indicated that administration led to decreased pain responses in inflammatory models, supporting its potential use in chronic pain management .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine, and how can reaction conditions be optimized?
- Methodology : The synthesis of benzimidazole derivatives often involves multi-step reactions, such as condensation of substituted diamines with carbonyl compounds under reflux conditions. For example, analogous compounds like 2-phenyl-1H-benzimidazole derivatives are synthesized via refluxing with anhydrous potassium carbonate in dioxane, followed by purification via recrystallization or column chromatography . Optimization may involve adjusting reaction time, temperature, and solvent polarity. HPLC analysis is critical for assessing purity (>95%) and yield .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is indispensable for confirming the stereochemistry and substituent positions, particularly the (R)-configuration at the chiral center. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity . For analogs like (5,6-dimethyl-1H-benzimidazol-2-yl)methanamine, PubChem data (InChIKey, SMILES) provide reference standards for structural validation .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of benzimidazole derivatives, such as enzyme inhibition vs. antimicrobial effects?
- Methodology : Contradictions may arise from structural variations (e.g., cyclobutyl vs. phenyl substituents) or assay conditions. For example, 2-phenyl-1H-benzimidazole derivatives show EGFR inhibition but limited antimicrobial activity . To resolve discrepancies:
- Perform dose-response assays to compare IC50 values across targets.
- Use molecular docking to evaluate binding site compatibility (e.g., EGFR kinase domain vs. bacterial enzyme pockets) .
- Validate findings with in vitro cytotoxicity assays to rule off-target effects .
Q. What computational strategies predict the binding affinity of this compound with therapeutic targets like EGFR?
- Methodology : Molecular docking (AutoDock, Schrödinger Suite) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analysis are critical. For example:
- Docking : Use crystal structures of EGFR (PDB ID: 1M17) to simulate interactions with the benzimidazole core and cyclobutyl group .
- ADMET : Predict pharmacokinetics (e.g., LogP for lipophilicity) and toxicity (e.g., Ames test for mutagenicity) using tools like SwissADME .
- Cross-validate with in vitro assays (e.g., kinase inhibition assays) to confirm computational predictions .
Q. How does stereochemical purity ((R)-configuration) impact the compound’s reactivity and biological activity?
- Methodology : Enantiomeric purity is crucial for target specificity. Techniques include:
- Chiral HPLC or capillary electrophoresis to quantify enantiomeric excess .
- Comparative bioactivity assays using (R)- and (S)-enantiomers to assess stereospecific effects. For instance, (S)-configured analogs of similar compounds show altered receptor binding profiles .
- X-ray crystallography to resolve the 3D structure and confirm configuration .
Key Considerations for Experimental Design
- Synthesis : Optimize cyclobutyl group introduction via [2+2] cycloaddition or ring-closing metathesis to avoid steric hindrance .
- Biological Assays : Use positive controls (e.g., known EGFR inhibitors) and validate assays with orthogonal methods (e.g., Western blot for phosphorylation inhibition) .
- Data Interpretation : Address batch-to-batch variability in biological activity by standardizing synthesis protocols and purity thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
